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3-Deaza-C-ado

S-adenosylhomocysteine hydrolase enzyme inhibition methyltransferase inhibitor

3-Deaza-C-ado (carbocyclic 3-deazaadenosine, C-c3Ado), CAS 81601-33-4, is a carbocyclic adenosine analogue and a potent, competitive inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase (EC 3.3.1.1). Unlike the parent nucleoside 3-deazaadenosine (c3Ado), the carbocyclic modification replaces the ribose oxygen with a methylene group, conferring resistance to adenosine deaminase and nucleoside kinases.

Molecular Formula C12H16N4O3
Molecular Weight 264.28 g/mol
CAS No. 81601-33-4
Cat. No. B14410993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deaza-C-ado
CAS81601-33-4
Molecular FormulaC12H16N4O3
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1C(C(C(C1N2C=NC3=C2C=CN=C3N)O)O)CO
InChIInChI=1S/C12H16N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-2,5-6,8,10-11,17-19H,3-4H2,(H2,13,14)/t6-,8+,10-,11+/m0/s1
InChIKeyXNJHAZWZQGXOSC-BLMCLJNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deaza-C-ado (CAS 81601-33-4): Baseline Characterization for Scientific Procurement


3-Deaza-C-ado (carbocyclic 3-deazaadenosine, C-c3Ado), CAS 81601-33-4, is a carbocyclic adenosine analogue and a potent, competitive inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase (EC 3.3.1.1) [1]. Unlike the parent nucleoside 3-deazaadenosine (c3Ado), the carbocyclic modification replaces the ribose oxygen with a methylene group, conferring resistance to adenosine deaminase and nucleoside kinases [2]. Its mechanism centers on elevating intracellular AdoHcy levels, thereby inhibiting S-adenosylmethionine (AdoMet)-dependent methyltransferases critical for viral mRNA 5′-cap maturation [1][3]. This compound has demonstrated broad-spectrum antiviral activity in cell culture and in vivo [4].

Why 3-Deaza-C-ado Cannot Be Substituted by Standard Adenosine Analogues in Experimental Protocols


Adenosine analogues targeting AdoHcy hydrolase exhibit profound differences in enzyme affinity, metabolic fate, and downstream functional effects. For instance, 3-deazaadenosine (c3Ado, Ki = 3.9 µM) [2] is over 900-fold weaker than 3-deaza-C-ado (Ki = 4 nM) [1] as an AdoHcy hydrolase inhibitor. Furthermore, c3Ado is metabolized intracellularly to 3-deazaadenosylhomocysteine (c3AdoHcy), which can independently trigger apoptosis [3], whereas 3-deaza-C-ado resists phosphorylation and deamination [1]. Even structurally simplified fragments such as analogue 14 (Ki = 768 nM) [1] lose nearly 200-fold in inhibitory potency. The carbocyclic ring is not an incremental modification — it fundamentally alters substrate recognition by adenosine-metabolizing enzymes [4]. Substituting 3-deaza-C-ado with a non-carbocyclic analogue can therefore yield quantitatively different AdoHcy accumulation kinetics, divergent methylation inhibition profiles, and confounded biological readouts.

3-Deaza-C-ado (CAS 81601-33-4): Quantitative Evidence of Differential Performance


192-Fold Higher AdoHcy Hydrolase Affinity of 3-Deaza-C-ado Versus Its Direct Structural Fragment Analogue 14

In a direct head-to-head comparison using purified bovine liver AdoHcy hydrolase, 3-deaza-C-ado inhibited the enzyme with a Ki of 4 nM, whereas analogue 14 — which retains the 1′-, 2′-, and 3′-carbon portions of 3-deaza-C-ado but lacks the cyclopentyl ring — exhibited a Ki of 768 nM [1]. This represents a 192-fold difference in binding affinity. Analogue 14 was the most active among the series of 9-(hydroxyalkyl)-3-deazaadenine fragments tested, yet its inhibitory potency was 'significantly less than that observed for 3-deaza-C-Ado' [1].

S-adenosylhomocysteine hydrolase enzyme inhibition methyltransferase inhibitor structure-activity relationship

3-Deaza-C-ado Demonstrates a ~83-Fold Therapeutic Index in HEp2 Cells Against RSV, Surpassing Ribavirin's In Vivo Potency by 30-Fold

In HEp2 cells, 3-deaza-C-ado (Cc3Ado) exhibited a mean ED50 of 9 µg/mL and 14 µg/mL against respiratory syncytial virus (RSV) and parainfluenza virus type 3 (PIV3), respectively, whereas the median inhibitory (toxic) dose (ID50) in the same cell line was 750 µg/mL, yielding therapeutic indices of approximately 83 (RSV) and 54 (PIV3) [1]. In cotton rats, the minimum efficacious intraperitoneal dose was ≥1 mg/kg/day for 3-deaza-C-ado versus 30 mg/kg/day for ribavirin under identical conditions — a 30-fold potency advantage [1]. Oral administration achieved an ED50 of 10 mg/kg/day with no significant toxicity at 20 mg/kg/day for 8 consecutive days [1]. In comparative broad-spectrum antiviral assays, C-c3Ado was approximately 100-fold more potent than ribavirin and (S)-DHPA against vesicular stomatitis, parainfluenza, measles, and reo viruses, inhibiting replication at 0.2–1 µg/mL while remaining non-toxic to host cells (rabbit kidney, HeLa, Vero) at up to 400 µg/mL [2].

antiviral efficacy respiratory syncytial virus therapeutic index in vivo antiviral

3-Deaza-C-ado Evades Adenosine Deaminase and Kinase-Mediated Inactivation, Unlike Ribose-Containing Analogues

The original characterization study demonstrated that 3-deaza-C-ado 'is not subject to deamination or phosphorylation' [1], in contrast to 3-deazaadenosine (c3Ado) which is actively metabolized by adenosine deaminase and adenosine kinase [2]. The carbocyclic ring (methylene substitution for the ribose ring oxygen) eliminates recognition by these ubiquitous metabolic enzymes. Patent documentation for carbocyclic 3-deazaadenosine analogues explicitly cites 'little or no substrate activity for adenosine deaminase' and 'little or no substrate activity for any nucleoside kinases' as design criteria building on the lead compound 3-deaza-C-ado [3]. This metabolic stability is a class-defining feature of carbocyclic adenosine analogues and represents a critical differentiator from ribose-containing congeners.

metabolic stability adenosine deaminase resistance phosphorylation resistance carbocyclic nucleoside

Mechanistic Selectivity: 3-Deaza-C-ado Targets Viral mRNA Cap Methylation Without Affecting Host DNA or RNA Synthesis

Montgomery et al. (1982) demonstrated that incubation of virus-infected cells with 3-deaza-C-ado produced increases in intracellular AdoHcy levels but 'no effects on DNA or RNA synthesis' [1]. This contrasts with 3-deazaaristeromycin (c3Ari), which inhibits RNA methylation and synthesis globally [2]. The proposed mechanism — selective inhibition of polynucleotide 5′-cap methylation of viral mRNA via elevated AdoHcy — provides a virus-selective mode of action [1]. Further structure-activity studies confirmed that 3-deaza-C-ado and analogue 14 produce antiviral effects through this methylation-targeted mechanism, whereas analogue 15 acts through an alternative, non-methylation pathway [3]. The absence of effects on host DNA/RNA synthesis supports a mechanism-based selectivity profile that is not uniformly shared across all AdoHcy hydrolase inhibitors.

viral mRNA capping methylation inhibition mechanism of action antiviral selectivity

3-Deaza-C-ado Exhibits Potent Anti-HIV-1 LTR Transactivation Inhibition Correlated with AdoHcy Hydrolase Affinity

In a panel of adenosine analogues evaluated for anti-HIV-1 activity, a close correlation was observed between AdoHcy hydrolase inhibitory potency and inhibition of HIV-1 replication in HeLa CD4+ LTR-LacZ cells [1]. 3-Deaza-C-ado (C-c3Ado), with its Ki of 4 nM for AdoHcy hydrolase [2], falls among the most potent inhibitors in this correlation series. The compounds inhibited HIV-1 Tat-dependent and -independent LTR transactivation at concentrations well below the cytotoxicity threshold, with no effect on HIV-1 reverse transcription or a Tat-independent CMV promoter [1]. Importantly, structurally related 3-deazaaristeromycin (c3Ari) and 3-deazaneplanocin A also inhibited HIV-1 replication in this study, but 3-deaza-C-ado's combined profile of high enzyme affinity plus metabolic stability differentiates it from both competitors [1][2].

HIV-1 LTR transactivation AdoHcy hydrolase antiviral screening

High-Yield Application Scenarios for 3-Deaza-C-ado (CAS 81601-33-4) Based on Quantitative Evidence


Antiviral Drug Discovery Programs Targeting Viral mRNA Cap Methylation

3-Deaza-C-ado is the tool compound of choice for programs investigating AdoHcy hydrolase as an antiviral target. Its Ki of 4 nM for the enzyme [1] and demonstrated broad-spectrum activity against DNA and RNA viruses (HSV-1, vaccinia, RSV, PIV3, measles, reo, VSV, HIV-1) at 0.2–1 µg/mL [2][3] make it an ideal positive control and chemical biology probe. Its resistance to deamination and phosphorylation [1] ensures that observed antiviral effects are attributable to the parent compound rather than metabolites. The ~83-fold in vitro therapeutic index against RSV in HEp2 cells [4] provides a robust safety margin for cell-based screening cascades.

In Vivo Proof-of-Concept Studies for Respiratory Virus Infections

For research teams requiring in vivo validation, 3-deaza-C-ado has demonstrated oral bioavailability and efficacy in the cotton rat model of RSV and PIV3 infection. At oral doses of 10 mg/kg/day (ED50), it achieved significant pulmonary viral titer reductions with no observable toxicity at 20 mg/kg/day for 8 consecutive days [1]. Its 30-fold potency advantage over ribavirin in the same model (MED 1 mg/kg/day vs. 30 mg/kg/day i.p.) [1] reduces compound consumption and cost per animal study. Researchers should note that cotton rat efficacy data is currently limited to RSV and PIV3; broader-spectrum in vivo validation would require additional model systems.

HIV-1 Latency and Transcriptional Regulation Research

3-Deaza-C-ado inhibits HIV-1 replication through a non-canonical mechanism — suppression of LTR transactivation — at concentrations well below the cytotoxicity threshold [1]. This mechanism is distinct from reverse transcriptase or protease inhibitors and correlates tightly with AdoHcy hydrolase inhibition [1]. For researchers studying HIV-1 latency reversal, transcriptional regulation, or host methylation-dependent restriction factors, 3-deaza-C-ado provides a pathway-specific tool that does not confound results by inhibiting reverse transcription [1]. Its application in HeLa CD4+ LTR-LacZ reporter systems is particularly well-validated [1].

Epigenetic Research Requiring Controlled AdoHcy Elevation Without Direct DNA Methyltransferase Inhibition

3-Deaza-C-ado elevates intracellular AdoHcy levels [1] — a natural feedback inhibitor of AdoMet-dependent methyltransferases — without directly binding to DNMTs or histone methyltransferases. This indirect mechanism enables graded, physiologically relevant modulation of the cellular methylation potential. Unlike 3-deazaaristeromycin (c3Ari), which globally suppresses RNA synthesis [2], 3-deaza-C-ado shows no effect on host DNA or RNA synthesis [1], making it a cleaner probe for dissecting methylation-dependent epigenetic phenomena in dividing cells. Researchers should verify methylation status of target loci via bisulfite sequencing or MeDIP to confirm downstream epigenetic effects in their specific system.

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